N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide is a fluorinated organic compound that features a thiophene ring substituted with a sulfonamide group and a trifluoroethyl group. The presence of fluorine atoms imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide typically involves the introduction of the trifluoroethyl group to the thiophene ring. One common method is the reaction of thiophene-2-sulfonamide with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiophene-2-sulfonamide.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Thiophene-2-sulfonic acid derivatives.
Reduction: Thiophene-2-sulfonamide.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity or receptor binding, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trifluoroethyl)isatin ketimine
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Thiophene-2-sulfonamide
Uniqueness
N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide is unique due to the combination of the trifluoroethyl group and the thiophene ring. This combination imparts distinct chemical properties, such as increased metabolic stability and enhanced lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2S2/c7-6(8,9)4-10-14(11,12)5-2-1-3-13-5/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJPNEOMLOOPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.